molecular formula C7H6ClFO B1586198 6-Chloro-2-fluoro-3-methylphenol CAS No. 261762-91-8

6-Chloro-2-fluoro-3-methylphenol

Cat. No. B1586198
M. Wt: 160.57 g/mol
InChI Key: HCZRPIVKIPIGDM-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methylphenol is a chemical compound with the molecular formula C7H6ClFO and a molecular weight of 160.58 . It is commonly used in various scientific research .


Molecular Structure Analysis

The InChI code for 6-Chloro-2-fluoro-3-methylphenol is 1S/C7H6ClFO/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

6-Chloro-2-fluoro-3-methylphenol has a melting point of 46-49°C . Its boiling point is predicted to be 188.6±35.0 °C, and its density is predicted to be 1.334±0.06 g/cm3 . Its pKa is predicted to be 7.34±0.15 .

Scientific Research Applications

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) is a crucial fluorophoric platform for developing chemosensors for various analytes. DFP-based compounds can detect metal ions like Zn2+, Cu2+, Al3+, Mg2+, Hg2+, anions such as N3−, H2PO4−, and neutral molecules including mandelic acid and glutathione. Their high selectivity and sensitivity have been extensively documented in fluorescent chemosensors (Roy, 2021).

Polymerization

The compound 2-Fluoro-6-(3-methyl-2-butenyl)phenol (FMBP) is utilized in oxidative polymerization processes. FMBP is polymerized with a copper-pyridine catalyst to yield poly[oxy-2-fluoro-6-(3-methyl-2-butenyl)-1,4-phenylene] and can also be copolymerized with 2,6-dimethylphenol (DMP) (Hyun et al., 1988).

Catalyst in Chemical Reactions

Tetranuclear copper(ii)-Schiff-base complexes, including 4-methyl-2,6-bis(2-fluoroethyliminomethyl) phenol, act as active catalysts for the oxidation of cyclohexane and toluene. These complexes catalyze oxidation reactions under mild conditions, producing significant yields of oxidized products (Roy & Manassero, 2010).

Liquid Chromatography

2-(9-Anthrylethyl) chloroformate (AEOC), a fluorophoric derivatizing agent, is used for separating and detecting phenolic compounds like phenol, p-methylphenol, and others using high-performance liquid chromatography (HPLC) with fluorescence detection. This method is applied to industrial wastewater samples, offering sensitive detection capabilities (Landzettel et al., 1995).

Organic Solar Cells

4,4'-Biphenol (BPO), a simple and inexpensive chemical, is used as a "molecular lock" in organic solar cells. It enhances the efficiency and stability of these cells when blended with fluorine-containing polymer or small molecule donors and fullerene acceptors (Cheng et al., 2016).

Synthesis and Structural Analysis

Various compounds like (E)-2-((3-fluorophenylimino)methyl)-3-methoxyphenol have been synthesized and analyzed using techniques like X-ray diffraction, FT–IR, and UV–Vis spectroscopy. These analyses help understand the molecular geometry, chemical activity, and other properties of these compounds (Demircioğlu et al., 2018).

Fluorine-Containing Phenoxy-Imine Ligands in Polymerization

Titanium complexes with fluorine-containing phenoxy-imine chelate ligands are used in the living polymerization of ethylene. These complexes facilitate the production of high molecular weight polyethylenes with narrow polydispersities, showcasing their effectiveness in polymer chemistry (Mitani et al., 2002).

Safety And Hazards

6-Chloro-2-fluoro-3-methylphenol is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H411 (Toxic to aquatic life with long-lasting effects) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-chloro-2-fluoro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZRPIVKIPIGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378638
Record name 6-chloro-2-fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoro-3-methylphenol

CAS RN

261762-91-8
Record name 6-chloro-2-fluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-91-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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